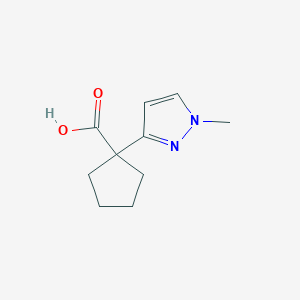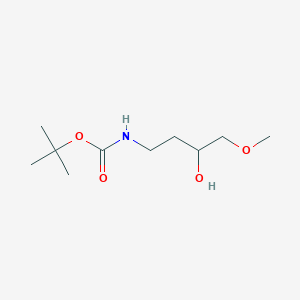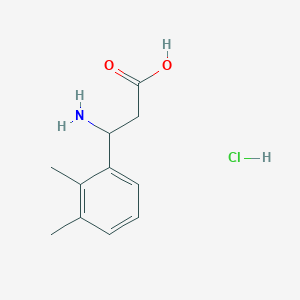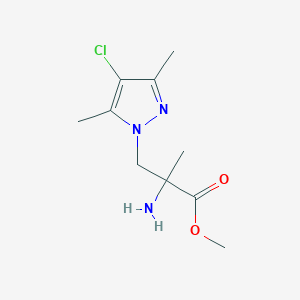![molecular formula C9H10N2O2S B13544739 Imidazo[2,1-b]thiazole-6-acetic acid, 2,3-dimethyl- CAS No. 61984-79-0](/img/structure/B13544739.png)
Imidazo[2,1-b]thiazole-6-acetic acid, 2,3-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo[2,1-b]thiazole-6-acetic acid, 2,3-dimethyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the imidazo[2,1-b]thiazole family, known for their diverse biological activities, including anticancer, antifungal, and antiviral properties . The structure of this compound features a fused imidazole and thiazole ring system, which contributes to its unique chemical and biological characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[2,1-b]thiazole-6-acetic acid, 2,3-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with α-haloketones, followed by cyclization to form the imidazo[2,1-b]thiazole core.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The scalability of these methods is crucial for meeting the demands of pharmaceutical and research applications.
Analyse Chemischer Reaktionen
Types of Reactions: Imidazo[2,1-b]thiazole-6-acetic acid, 2,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, yielding reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions often require catalysts or specific pH conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized imidazo[2,1-b]thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Imidazo[2,1-b]thiazole-6-acetic acid, 2,3-dimethyl- has a broad spectrum of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Wirkmechanismus
The mechanism of action of imidazo[2,1-b]thiazole-6-acetic acid, 2,3-dimethyl- involves its interaction with specific molecular targets within cells. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival . The exact pathways and targets can vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Levamisole: A well-known imidazo[2,1-b]thiazole derivative used as an anthelmintic and immunomodulator.
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds have shown significant antimycobacterial activity and are structurally related to imidazo[2,1-b]thiazole-6-acetic acid, 2,3-dimethyl-.
Uniqueness: Imidazo[2,1-b]thiazole-6-acetic acid, 2,3-dimethyl- stands out due to its specific substitution pattern and the presence of the acetic acid moiety, which can influence its biological activity and chemical reactivity. Compared to other similar compounds, it may offer distinct advantages in terms of potency and selectivity for certain biological targets .
Eigenschaften
CAS-Nummer |
61984-79-0 |
|---|---|
Molekularformel |
C9H10N2O2S |
Molekulargewicht |
210.26 g/mol |
IUPAC-Name |
2-(2,3-dimethylimidazo[2,1-b][1,3]thiazol-6-yl)acetic acid |
InChI |
InChI=1S/C9H10N2O2S/c1-5-6(2)14-9-10-7(3-8(12)13)4-11(5)9/h4H,3H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
TVSHIDSZHZKDIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC2=NC(=CN12)CC(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol hydrochloride](/img/structure/B13544663.png)

![Tert-butyl 4-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13544670.png)

![1-[(6-Cyanopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid](/img/structure/B13544678.png)




![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-difluoropyrrolidine-2-carboxylic acid](/img/structure/B13544707.png)

![rac-tert-butyl N-[(2R,3R)-2-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B13544735.png)

![3-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]propan-1-amine](/img/structure/B13544754.png)
